Cyp4A11/cyp4F2-IN-1

CYP4A11 inhibition dual CYP4A11/4F2 inhibitor 20-HETE synthase

Validating CYP4A11/4F2 target engagement requires a tool compound with proven potency and functional 20-HETE suppression. This methylthiazole derivative delivers: - Isolated enzyme IC50s: 19 nM (CYP4A11), 17 nM (CYP4F2) - Functional 20-HETE inhibition IC50: 4.2 nM in human renal microsomes (7.4x more potent than compound 11c) - Balanced dual inhibition (IC50 ratio ~1.1) for simplified pan-20-HETE synthase blockade Optimized for in vitro positive controls, potency benchmarking, and precious human tissue ex vivo studies.

Molecular Formula C15H15N3OS
Molecular Weight 285.4 g/mol
Cat. No. B12395912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp4A11/cyp4F2-IN-1
Molecular FormulaC15H15N3OS
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)CCOC2=CC=C(C=C2)C3=CC=NN3
InChIInChI=1S/C15H15N3OS/c1-11-15(20-10-16-11)7-9-19-13-4-2-12(3-5-13)14-6-8-17-18-14/h2-6,8,10H,7,9H2,1H3,(H,17,18)
InChIKeyQVEFQEQVSXFMCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyp4A11/cyp4F2-IN-1: Dual CYP4A11/4F2 Inhibitor


Cyp4A11/cyp4F2-IN-1 (CAS: 502654-40-2) is a small-molecule dual inhibitor that potently targets cytochrome P450 (CYP) isoforms 4A11 and 4F2, with reported IC50 values of 19 nM and 17 nM, respectively [1]. This methylthiazole derivative (compound 2) [2] was developed to suppress the production of 20-hydroxyeicosatetraenoic acid (20-HETE), a lipid mediator implicated in the pathogenesis of renal diseases including diabetic nephropathy and autosomal dominant polycystic kidney disease [1]. As a foundational tool compound, it serves as a critical reference point for validating target engagement and for benchmarking the activity of subsequent-generation inhibitors in this pathway [2].

1
Dual CYP4A11/4F2 pathway inhibition
Target engagement tool for 20-HETE synthase studies
2
In vitro target engagement & screening
High-activity context supports early discovery enzymatic assays
3
In vivo use requires careful review
Class-level CYP4F22 selectivity risk limits direct in vivo translation

Why Cyp4A11/cyp4F2-IN-1 Is Irreplaceable


Inhibitors within the CYP4A11/4F2 class are not interchangeable. Their functional differentiation hinges on three critical parameters: (1) differential isoform selectivity, which determines on-target potency and potential for off-target effects [1]; (2) functional inhibition of 20-HETE production in disease-relevant cellular or microsomal systems, which is not strictly correlated with isolated enzyme IC50 values [2]; and (3) selectivity against the closely related CYP4F22 isoform, the inhibition of which carries a known risk of disrupting skin barrier formation and causing dermatological side effects [1]. The quantitative evidence presented below demonstrates precisely where Cyp4A11/cyp4F2-IN-1 (compound 2) distinguishes itself from key comparators like compound 11c (CYP4A11/CYP4F2-IN-2), compound 15, and TS-011 along these dimensions, thereby informing rigorous scientific selection.

Comparator
Mismatch Risk
Cyp4A11/cyp4F2-IN-1  vs Compound 11c
Target engagement potency differs significantly; may alter 20-HETE suppression outcomes in comparative assays.
Cyp4A11/cyp4F2-IN-1  vs TS-011
Balanced CYP4A11/4F2 inhibition vs isoform-preferential; impacts pathway dissection design and interpretation.
Cyp4A11/cyp4F2-IN-1  vs Compound 15
Class-level CYP4F22 off-target risk may introduce confounding effects in dermatological endpoint monitoring.

Cyp4A11/cyp4F2-IN-1: Quantitative Comparison


Superior CYP4A11 Potency Over Compound 11c

Cyp4A11/cyp4F2-IN-1 (compound 2) demonstrates a 7.4-fold higher potency for CYP4A11 inhibition compared to compound 11c (CYP4A11/CYP4F2-IN-2). While compound 11c was later optimized for favorable pharmacokinetic properties [2], compound 2 remains a superior choice for in vitro studies requiring maximal CYP4A11 target engagement [1].

CYP4A11 Potency vs 11c
Head-to-head
Cyp4A11/cyp4F2-IN-1 vs Compound 11c (CYP4A11/CYP4F2-IN-2)
19 nM vs 140 nM (IC50)
7.4-fold difference in reported cell-free assay
Supports higher target engagement context in CYP4A11 enzymatic studies.
Procurement advantage for large-scale screening or long-term cellular assays.
CYP4A11 inhibition dual CYP4A11/4F2 inhibitor 20-HETE synthase

20-HETE Inhibition in Renal Microsomes vs. 11c

In a physiologically relevant human renal microsome assay measuring inhibition of arachidonic acid-derived 20-HETE production, Cyp4A11/cyp4F2-IN-1 (compound 2) exhibited an IC50 of 4.2 nM [1]. This is 6.9-fold more potent than compound 11c (CYP4A11/CYP4F2-IN-2), which showed an IC50 of 29 nM in the same assay system [1].

20-HETE Inhibition vs 11c
Head-to-head
20-HETE production in human renal microsomes
4.2 nM vs 29 nM (IC50)
6.9-fold difference reported in functional assay
Functional endpoint suppression context supports ex vivo target validation studies.
More translationally relevant endpoint than isolated enzyme IC50 values.
20-HETE inhibition renal microsomes functional assay CYP4A11/4F2 inhibitor

CYP4A11/4F2 Inhibition Balance vs. TS-011

Cyp4A11/cyp4F2-IN-1 (compound 2) inhibits CYP4A11 and CYP4F2 with comparable potency (19 nM and 17 nM, respectively), providing a balanced dual inhibition profile [1]. In contrast, the alternative inhibitor TS-011 exhibits a 6.2-fold selectivity preference for CYP4F2 (IC50 = 30.4 nM) over CYP4A11 (IC50 = 188 nM) [2]. The balanced profile of compound 2 may be preferable for studies aiming to achieve concurrent, high-level blockade of both isoforms.

Inhibition Balance vs TS-011
Cross-study
CYP4A11:CYP4F2 selectivity ratio
Balanced (1.1) vs CYP4F2-preferential (6.2)
Compound 2 vs TS-011: CYP4A11 (19 vs 188 nM), CYP4F2 (17 vs 30.4 nM)
Balanced dual inhibition profile suitable for pan-20-HETE synthase blockade studies.
TS-011 better suited for dissecting CYP4F2-specific contributions.
CYP4A11 inhibitor CYP4F2 inhibitor TS-011 20-HETE synthase

CYP4F22 Selectivity: Comparison with Compound 15

Subsequent lead optimization studies revealed that the early dual inhibitor compound 1 exhibited low selectivity over CYP4F22, an isoform whose inhibition is linked to disrupted skin barrier formation and potential dermatological side effects [1]. Compound 15 was specifically engineered to improve CYP4A11/4F2 selectivity against CYP4F22 [1]. While specific CYP4F22 selectivity data for compound 2 is not explicitly reported, as an earlier-generation tool compound in the same structural class [2], it is inferred to share the class-level liability of low CYP4F22 selectivity that drove subsequent optimization efforts [1].

CYP4F22 Selectivity vs 15
Class-level
Class-level inference of low CYP4F22 selectivity
Compound 2 is an early-generation tool preceding CYP4F22 optimization efforts.
Requires caution for in vivo dermatological endpoint monitoring.
Prioritize Compound 15 or selectivity-optimized analogs for in vivo studies.
CYP4F22 selectivity off-target risk CYP4A11/4F2 inhibitor dermatological safety

Cyp4A11/cyp4F2-IN-1 Research Applications


In Vitro Target Validation and Benchmarking

Cyp4A11/cyp4F2-IN-1 (compound 2) is optimally deployed as a high-potency reference tool for validating CYP4A11/4F2 target engagement in vitro. Its IC50 of 19 nM for CYP4A11 and 17 nM for CYP4F2 [1], combined with a functional 20-HETE inhibition IC50 of 4.2 nM in human renal microsomes [1], establishes it as a benchmark compound with 6.9- to 7.4-fold higher potency than compound 11c in these assays. This makes it the preferred choice for establishing positive controls in enzymatic screens, characterizing the potency ceiling for novel inhibitor series, and ensuring robust signal in sensitive cellular assays.

Balanced Dual Blockade for Pathway Dissection

For studies aimed at understanding the relative contributions of CYP4A11 and CYP4F2 to 20-HETE synthesis in specific tissues or disease states, Cyp4A11/cyp4F2-IN-1 provides a balanced inhibition profile (CYP4A11:CYP4F2 IC50 ratio of ~1.1) [1]. In contrast, TS-011 exhibits a 6.2-fold preference for CYP4F2 [2]. This balanced profile of compound 2 allows researchers to achieve near-equivalent suppression of both isoforms at a single concentration, simplifying experimental design for pan-20-HETE synthase blockade and enabling cleaner interpretation of dual knockout phenotypes in cellular models.

Ex Vivo Functional Assays with Renal Microsomes

The 4.2 nM IC50 of Cyp4A11/cyp4F2-IN-1 in human renal microsomes [1] positions it as a highly sensitive probe for ex vivo studies. This high potency ensures complete inhibition of 20-HETE production at low micromolar concentrations, minimizing the risk of non-specific effects or compound precipitation. It is particularly well-suited for experiments using precious human tissue samples where maximizing pharmacological effect while conserving sample material is critical.

In Vitro Tool: Caution for In Vivo Use

While Cyp4A11/cyp4F2-IN-1 offers superior in vitro potency, its use in in vivo models—particularly those involving repeated dosing or dermatological assessment—should be approached with caution. The class-level inference that this early-generation compound [3] likely lacks selectivity against CYP4F22 [1] suggests a potential for confounding dermatological side effects. For in vivo studies, researchers are advised to select an optimized analog such as compound 15, which was specifically engineered for improved CYP4F22 selectivity [1]. Cyp4A11/cyp4F2-IN-1 is thus best reserved for acute in vitro or ex vivo applications where its superior potency is advantageous and off-target CYP4F22 inhibition is not a confounding factor.

Application
Selection Property
Validation Focus
In Vitro Target Validation
Target engagement potency profile
Enzymatic assay cross-validation & functional 20-HETE suppression
Tool Compound Benchmarking
Discovery-stage inhibitor tool context
Potency & selectivity profile assessment against class comparators
Balanced Dual Pathway Blockade
Isoform selectivity profile
CYP4A11/CYP4F2 ratio verification for pan-synthase studies
In Vitro Safety Pharmacology
CYP4F22 off-target assessment context
Dermatological endpoint monitoring assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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